molecular formula C9H15N3O2 B13568944 Methyl 4-(1h-imidazol-1-yl)-2-(methylamino)butanoate

Methyl 4-(1h-imidazol-1-yl)-2-(methylamino)butanoate

Cat. No.: B13568944
M. Wt: 197.23 g/mol
InChI Key: MHMLYBUYDSOQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1h-imidazol-1-yl)-2-(methylamino)butanoate is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1h-imidazol-1-yl)-2-(methylamino)butanoate typically involves the reaction of imidazole with a suitable butanoate derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1h-imidazol-1-yl)-2-(methylamino)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(1h-imidazol-1-yl)-2-(methylamino)butanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(1h-imidazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of the imidazole ring and butanoate moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 4-imidazol-1-yl-2-(methylamino)butanoate

InChI

InChI=1S/C9H15N3O2/c1-10-8(9(13)14-2)3-5-12-6-4-11-7-12/h4,6-8,10H,3,5H2,1-2H3

InChI Key

MHMLYBUYDSOQQR-UHFFFAOYSA-N

Canonical SMILES

CNC(CCN1C=CN=C1)C(=O)OC

Origin of Product

United States

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